Ethyl (R)-[(1-Phenylethyl)amino]acetate
Description
Overview of Chiral Amino Acids and Esters as Versatile Building Blocks
Chiral amino acids and their corresponding esters are fundamental to the construction of a wide range of biologically active molecules and advanced materials. georgiasouthern.edunih.gov As the constituents of proteins, their inherent chirality dictates the structure and function of enzymes, receptors, and other vital biomolecules. georgiasouthern.eduopenochem.org This natural chirality makes them invaluable starting materials in asymmetric synthesis, a field focused on the selective production of one enantiomer of a chiral molecule. nih.gov
Amino esters, in particular, offer several advantages. The ester group can serve as a protecting group for the carboxylic acid functionality, allowing for selective reactions at the amino group. Furthermore, the ester can be readily converted to other functional groups, enhancing the synthetic versatility of these building blocks. researchgate.net The ability to introduce a wide variety of substituents at the α-carbon of amino acids and esters allows for the creation of a diverse library of chiral synthons. organic-chemistry.org
Importance of Enantiopure Compounds in Advanced Organic Synthesis
Enantiopure compounds, which consist of a single enantiomer, are of paramount importance in fields such as medicinal chemistry and materials science. wikipedia.orgnumberanalytics.com The two enantiomers of a chiral molecule can exhibit vastly different biological activities. openochem.orgwikipedia.org One enantiomer may be therapeutically beneficial, while the other could be inactive or even cause harmful side effects. wikipedia.orgresearchgate.net A classic and tragic example is the drug thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen. wikipedia.org
Therefore, the ability to synthesize enantiomerically pure compounds is not just an academic challenge but a critical necessity for the development of safe and effective pharmaceuticals. numberanalytics.comresearchgate.net The use of single-enantiomer drugs can lead to improved therapeutic efficacy, simpler pharmacokinetic profiles, and a reduction in adverse drug interactions. researchgate.net This has led to a significant shift in the pharmaceutical industry towards the development of enantiopure drugs, a process often referred to as a "chiral switch". wikipedia.orgresearchgate.net
The demand for enantiopure compounds extends beyond pharmaceuticals. In materials science, the chirality of molecules can influence the properties of polymers, liquid crystals, and other advanced materials. Asymmetric synthesis provides the tools to create these precisely defined molecular architectures.
Contextualizing Ethyl (R)-[(1-Phenylethyl)amino]acetate within Chiral Glycinate (B8599266) Derivatives Research
This compound is a specific example of a chiral glycinate derivative. Glycine (B1666218) is the simplest amino acid and is achiral. However, by introducing a chiral auxiliary, such as the (R)-1-phenylethyl group, to the nitrogen atom of a glycine ester, a chiral molecule is created. This chiral auxiliary can then direct the stereochemical outcome of subsequent reactions, allowing for the asymmetric synthesis of more complex amino acids. austinpublishinggroup.comnih.gov
The (R)-1-phenylethylamine moiety is a widely used and effective chiral auxiliary in organic synthesis. mdpi.com Its rigid structure and the steric bulk of the phenyl group provide a well-defined chiral environment that can effectively control the approach of reagents to the prochiral center of the glycinate.
Research into chiral glycinate derivatives, including compounds like this compound, is a vibrant area of organic synthesis. researchgate.netresearchgate.net These compounds serve as valuable intermediates in the synthesis of a variety of chiral molecules, particularly unnatural amino acids which are important components of many pharmaceuticals and peptidomimetics. austinpublishinggroup.com The development of new catalysts and methodologies for the asymmetric alkylation and other transformations of these chiral glycine equivalents continues to be a major focus of research. austinpublishinggroup.comresearchgate.net
Below is a table summarizing the key properties of this compound:
| Property | Value |
| IUPAC Name | ethyl 2-[[(1R)-1-phenylethyl]amino]acetate |
| CAS Number | 66512-37-6 |
| Molecular Formula | C12H17NO2 |
| Molecular Weight | 207.27 g/mol |
| Appearance | Colorless liquid |
Data sourced from PubChem and Daicel Pharma Standards. nih.govdaicelpharmastandards.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-[[(1R)-1-phenylethyl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-3-15-12(14)9-13-10(2)11-7-5-4-6-8-11/h4-8,10,13H,3,9H2,1-2H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYBPTIJJCODFR-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN[C@H](C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10216716 | |
| Record name | Ethyl (R)-N-(1-phenylethyl)glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10216716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66512-37-6 | |
| Record name | N-[(1R)-1-Phenylethyl]glycine ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66512-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (R)-N-(1-phenylethyl)glycinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066512376 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl (R)-N-(1-phenylethyl)glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10216716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl (R)-N-(1-phenylethyl)glycinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.332 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Stereochemical Control and Reaction Mechanisms in Transformations Involving Ethyl R 1 Phenylethyl Amino Acetate
Diastereoselective Alkylation of Chiral Glycinate (B8599266) Enolates Derived from Related Compounds
The asymmetric synthesis of α-amino acids often relies on the diastereoselective alkylation of chiral enolates derived from glycine (B1666218). scielo.org.mx The (R)-1-phenylethylamine group is a highly effective chiral auxiliary for this purpose. When incorporated into a glycinate derivative, it establishes a chiral environment that biases the approach of an incoming electrophile to one face of the enolate. scielo.org.mx
Novel chiral glycinate derivatives incorporating the α-phenylethyl group have been studied as precursors to enantiopure α-substituted-α-amino acids. scielo.org.mx For instance, the lithium enolate of a glycinate derivative bearing an N-(1-phenylethyl)benzamide auxiliary undergoes alkylation with significant stereoinduction. scielo.org.mx The formation of the lithium enolate creates a rigid, chelated structure. The bulky phenyl group of the chiral auxiliary effectively shields one face of the enolate, directing the alkylating agent to the opposite face. This steric hindrance is a primary factor in the observed diastereoselectivity. york.ac.uk
The level of diastereoselectivity is influenced by the reaction conditions and the nature of the alkylating agent. Generally, the use of lithium enolates provides good to excellent diastereomeric ratios (dr). scielo.org.mxyork.ac.uk Research has shown that the addition of agents like N,N'-Dimethylpropyleneurea (DMPU), which can disrupt lithium cation chelation, does not always have an appreciable effect on the diastereoselectivity, suggesting that the inherent steric bias of the auxiliary is the dominant controlling factor. scielo.org.mx
| Entry | Electrophile (R-X) | Product Diastereomeric Ratio (dr) | Reference |
| 1 | Benzyl bromide | 78:22 | scielo.org.mx |
| 2 | Methyl iodide | Moderate | york.ac.uk |
| 3 | Allyl bromide | High | york.ac.uk |
Regioselective and Stereoselective Ring-Opening Reactions of Related Chiral Aziridines
Chiral aziridines are valuable synthetic intermediates, particularly for the synthesis of amino acids and diamines. clockss.orgnih.gov The N-(1-phenylethyl) group on an aziridine (B145994) ring plays a crucial role in directing the outcome of nucleophilic ring-opening reactions. researchgate.net These reactions are governed by a combination of steric and electronic effects, leading to high regioselectivity and stereoselectivity. nih.gov
The inherent strain of the three-membered aziridine ring makes it susceptible to nucleophilic attack. clockss.org In N-activated aziridine-2-carboxylates, nucleophilic attack can occur at either C2 or C3. nih.govfrontiersin.org The regioselectivity is often dictated by the nature of the nucleophile and the substituents on the aziridine ring. frontiersin.org For chiral N-(1-phenylethyl)aziridines, the bulky auxiliary can sterically hinder the approach of the nucleophile to the C2 position, favoring attack at the less substituted C3 position. nih.gov
However, electronic effects can override steric considerations. For example, the presence of an electron-withdrawing carboxylate group at C2 makes this position more electrophilic and can favor attack at C2, leading to the formation of α-amino acid derivatives. nih.gov The reaction typically proceeds via an SN2 mechanism, resulting in an inversion of configuration at the center of attack. nih.gov
Studies have shown that for N-(1-phenylethyl)aziridines, treatment with electrophiles like trimethylsilyl (B98337) iodide can form an aziridinium (B1262131) ion. researchgate.net Subsequent ring-opening by a nucleophile, such as iodide, occurs with high regioselectivity to afford enantiopure diamine precursors. researchgate.net
| Aziridine Derivative | Nucleophile | Major Product Regioisomer | Stereochemical Outcome | Reference |
| N-Tosyl aziridine-2-carboxylate | Wittig Reagent | Attack at C3 | Inversion | |
| N-Boc-methylaziridine-2-carboxylate | [18F]Fluoride | Attack at C2 | Racemization observed | nih.gov |
| (R)-N-(1-phenylethyl)aziridine | Thiophenol | Attack at C3 (less hindered) | Inversion | nih.gov |
| (R)-N-(1-phenylethyl)aziridine | TMSI / Amine | Attack at C3 | Inversion | researchgate.net |
Asymmetric Induction in Aldol (B89426) Additions Using 1-Phenylethyl-Derived Chiral Auxiliaries
The aldol reaction is a powerful method for constructing carbon-carbon bonds and creating two new stereocenters simultaneously. wikipedia.org Chiral auxiliaries derived from (R)-1-phenylethylamine are widely used to control the stereochemical outcome of these reactions. nih.gov These auxiliaries are typically incorporated into the enolate component, for example, in N-acyloxazolidinones or N-acylimidazolidinones. wikipedia.orgnih.gov
The stereoselectivity of the aldol addition is explained by the Zimmerman-Traxler model, which proposes a six-membered, chair-like transition state. medium.comdoi.org The chiral auxiliary orients the substituents on the enolate and the incoming aldehyde in a way that minimizes steric clashes, favoring one diastereomeric transition state over the others. wikipedia.org
For example, N-acetylimidazolidin-2-ones derived from (R)-1-phenylethylamine have been used in syn-selective aldol reactions. nih.gov The chelation of the metal cation (e.g., lithium or boron) between the carbonyl oxygen and the other heteroatom of the auxiliary creates a rigid enolate geometry. The phenyl group of the auxiliary then dictates the facial selectivity of the aldehyde's approach, leading to high diastereoselectivity. wikipedia.org The choice of Lewis acid and base can influence the geometry of the enolate (Z vs. E), which in turn affects the stereochemical outcome (syn vs. anti). wikipedia.org
| Chiral Auxiliary Scaffold | Aldehyde | Base / Lewis Acid | Diastereoselectivity (syn:anti) | Reference |
| Imidazolidin-2-one | Benzaldehyde | LDA | High syn-selectivity | nih.gov |
| Oxazolidinone | Isobutyraldehyde | Bu₂BOTf / DIPEA | >99:1 (syn) | wikipedia.org |
| N-Acryloyloxazolidine | Benzaldehyde | Diethylzinc | >90% de | doi.org |
Mechanistic Investigations of Coupled Chemo-Biocatalytic Processes
Coupling chemical synthesis with biocatalysis offers an efficient and environmentally friendly route to enantiomerically pure compounds. scirp.org Derivatives of (R)-1-phenylethylamine, including Ethyl (R)-[(1-Phenylethyl)amino]acetate, are involved in such processes, often leveraging the high selectivity of enzymes. nih.gov
A key example is the use of (R)-1-phenylethylamine as an amine donor in transaminase-catalyzed reactions. nih.gov ω-Transaminases (ω-TA) are enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor, producing a new chiral amine. nih.gov In the synthesis of bioactive molecules like (R)-ramatroban, an ω-TA catalyzes the transformation of a ketone precursor into the desired enantiopure amine. nih.gov
The mechanism of this biocatalytic step involves the formation of a Schiff base between the enzyme's pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor and the amine donor, (R)-1-phenylethylamine. This is followed by tautomerization and hydrolysis to release acetophenone (B1666503) and the pyridoxamine (B1203002) phosphate (PMP) form of the cofactor. The PMP then reacts with the ketone substrate in a reverse sequence to generate the new chiral amine product and regenerate the PLP cofactor. The high stereoselectivity of the enzyme ensures the production of a single enantiomer of the product.
Kinetic resolution is another common chemo-biocatalytic strategy. Lipases are frequently used to selectively acylate one enantiomer of a racemic alcohol or amine, allowing for the separation of the two enantiomers. scirp.orgresearchgate.net For instance, the synthesis of 1-phenylethyl acetate (B1210297) can be achieved with high enantioselectivity using lipases like Novozym 435, which catalyze the transesterification between 1-phenylethanol (B42297) and an acyl donor like vinyl acetate. scirp.orgresearchgate.net Mechanistic studies of these lipase-catalyzed reactions often point to a Ping-Pong Bi-Bi mechanism, where the enzyme first reacts with the acyl donor to form an acyl-enzyme intermediate before transferring the acyl group to the alcohol. nih.gov
Influence of Chiral Auxiliaries and Catalytic Systems on Enantioselective and Diastereoselective Outcomes
Structural Features of the Auxiliary: The steric bulk and conformational rigidity of the chiral auxiliary are paramount. numberanalytics.com The (R)-1-phenylethyl group provides a bulky phenyl substituent that effectively blocks one face of a reactive intermediate (e.g., an enolate), directing attack to the less hindered face. scielo.org.mx Auxiliaries that can form rigid chelated structures with a metal cation, such as oxazolidinones and imidazolidinones, often exhibit higher levels of stereocontrol because they limit conformational flexibility in the transition state. wikipedia.orgnih.gov
Influence of the Catalytic System: In metal-catalyzed reactions, the Lewis acid plays a critical role in organizing the transition state assembly. For example, in aldol reactions, boron enolates tend to form highly organized, chair-like Zimmerman-Traxler transition states, leading to excellent diastereoselectivity. wikipedia.org In contrast, lithium enolates can be more flexible, sometimes resulting in lower selectivity. york.ac.uk The choice of metal can also influence the enolate geometry (E vs. Z), which can switch the reaction outcome between syn and anti aldol products.
Complementary Diastereoselectivity: It is often possible to achieve complementary diastereoselectivity by modifying the chiral auxiliary or the reaction conditions. For example, using the enantiomer of the auxiliary ((S)-1-phenylethylamine) will typically lead to the opposite product enantiomer. Furthermore, different auxiliary scaffolds, even those derived from different chiral precursors like (S)-valinol versus (1S,2R)-norephedrine, can exhibit complementary stereodirection in alkylation reactions, providing access to either diastereomeric product from the same starting materials. york.ac.uk This flexibility is a key advantage of auxiliary-based methods in asymmetric synthesis. researchgate.netsigmaaldrich.com
Applications of Ethyl R 1 Phenylethyl Amino Acetate As a Chiral Synthon and Auxiliary
Precursors for Enantiopure α-Substituted α-Amino Acids
A primary application of ethyl (R)-[(1-phenylethyl)amino]acetate is in the asymmetric synthesis of non-proteinogenic α-substituted α-amino acids. These molecules are crucial components of many pharmaceuticals and biochemical probes. The synthesis strategy involves the diastereoselective alkylation of the corresponding enolate.
The process begins with the deprotonation of the α-carbon (the carbon adjacent to the ester carbonyl group) using a strong base, such as lithium diisopropylamide (LDA), to form a chiral lithium enolate. The stereochemistry of this enolate is controlled by the (R)-1-phenylethyl group. Subsequent reaction of this enolate with an electrophile, such as an alkyl halide, occurs with high diastereoselectivity. The bulky chiral auxiliary directs the approach of the electrophile, leading predominantly to a single diastereomer. Finally, removal of the (R)-1-phenylethyl group via catalytic hydrogenolysis yields the desired enantiopure α-substituted α-amino acid. This methodology provides a reliable route to a wide range of optically active amino acids.
Table 1: Diastereoselective Alkylation for α-Amino Acid Synthesis
| Electrophile | Resulting α-Amino Acid (after deprotection) | Diastereomeric Excess (d.e.) |
|---|---|---|
| Methyl Iodide | (R)-Alanine | >95% |
| Benzyl Bromide | (R)-Phenylalanine | >95% |
Role in the Asymmetric Synthesis of Nitrogen-Containing Heterocycles
The structural framework of this compound is also an excellent starting point for constructing more complex chiral nitrogen-containing ring systems, which are prevalent in natural products and medicinal chemistry. mdpi.com
This compound serves as a precursor for the asymmetric synthesis of substituted piperidin-2-ones and other β-lactams. mdpi.com These syntheses often involve multi-step sequences where the atoms of the ethyl aminoacetate core are incorporated into the final heterocyclic ring. The resident stereocenter on the phenylethyl group directs the formation of new stereocenters during cyclization reactions. For instance, acylation of the nitrogen followed by an intramolecular cyclization reaction can be controlled to produce chiral lactams with high enantiomeric purity. The specific reaction pathways and conditions determine the final ring size and substitution pattern, but the stereochemical control is consistently governed by the chiral auxiliary.
The molecule is a key building block for certain substituted imidazole (B134444) derivatives. mdpi.com A notable example is its role in the synthesis of the intravenous anesthetic agent, Etomidate. researchgate.netdrugfuture.com In this synthesis, this compound is first N-formylated. The resulting compound then undergoes a series of reactions, including condensation and cyclization, to construct the imidazole ring. drugfuture.com The entire (R)-1-phenylethyl group is incorporated into the final product, becoming the N-1 substituent of the imidazole ring, thus defining the drug's absolute stereochemistry. researchgate.netdrugfuture.comdocumentsdelivered.com This demonstrates its use not just as a removable auxiliary but as a permanent chiral component of the final molecule.
Intermediate in the Preparation of Complex Biologically Relevant Molecules
Beyond its role in synthesizing fundamental building blocks, this compound is a documented intermediate in the pathways to complex, high-value molecules, including pharmaceuticals and natural products.
The most prominent example of its application is in the synthesis of Etomidate, ((R)-ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate). researchgate.netnih.gov The synthesis pathway confirms that N-alkylation of ethyl glycinate (B8599266) with (R)-1-phenylethylamine is a foundational strategy. drugfuture.com The parent amine, (R)-1-phenylethylamine, is also a crucial starting material for other important pharmaceuticals. While not a direct precursor, the synthetic strategies employed highlight the value of this structural motif. For example, derivatives of the parent amine are used in synthesizing intermediates for the antiemetic drug Aprepitant, which features a chiral morpholine (B109124) core. nih.gov
Table 2: Pharmaceutical Applications
| Target Molecule | Therapeutic Class | Role of (R)-1-Phenylethylamine Core |
|---|---|---|
| Etomidate | Anesthetic / Hypnotic | Direct precursor, forming the N-1 substituted imidazole. researchgate.netdrugfuture.com |
| Aprepitant Intermediate | Antiemetic | The parent amine is used to establish stereocenters in related morpholin-2-one (B1368128) structures. nih.gov |
The (R)-1-phenylethylamine moiety is a privileged chiral auxiliary in the total synthesis of various natural products. mdpi.com Its derivatives are used to construct key stereocenters that are elaborated into complex molecular architectures. For example, derivatives have been used in the synthesis of furoindolines and pyrroloindole-based natural products via stereoselective aldol (B89426) reactions. mdpi.com The chiral auxiliary controls the formation of hydroxyl- and amino-bearing stereocenters, which are then cyclized and further functionalized to build the intricate ring systems found in nature. The ability to install stereochemistry with high fidelity early in a synthetic sequence is critical for the efficiency of a total synthesis, making synthons like this compound highly valuable.
Development of Novel Chiral Ligands and Catalysts in Asymmetric Transformations
This compound is a valuable chiral building block in asymmetric synthesis, primarily utilized for the construction of novel chiral ligands and catalysts. Its structure incorporates two key features: a stereogenic center derived from (R)-1-phenylethylamine and a versatile amino acetate (B1210297) moiety. This combination allows for its elaboration into sophisticated ligand architectures, particularly bidentate P,N-ligands, which have demonstrated significant efficacy in a range of metal-catalyzed asymmetric reactions.
The secondary amine functionality within the molecule is the most common site for modification. It can be readily reacted with chlorophosphines, such as chlorodiphenylphosphine (B86185) (ClPPh₂), to introduce a phosphine (B1218219) group. This reaction directly attaches the phosphorus atom to the nitrogen, creating a P,N linkage that is crucial for forming a stable chelate ring with a metal center. The ester group can either be retained or further modified (e.g., via reduction to an alcohol or hydrolysis to a carboxylic acid) to fine-tune the steric and electronic properties of the resulting ligand.
A prominent application of ligands derived from chiral amino esters is in rhodium-catalyzed asymmetric hydrogenation. Unsymmetrical, hybrid phosphine-aminophosphine ligands, synthesized from precursors like (S)-1-phenylethylamine, have shown excellent performance in the hydrogenation of various prochiral olefins. lookchem.com These ligands create a highly effective chiral environment around the rhodium center, enabling high levels of enantioselectivity in the reduction of substrates such as β-enol ester phosphonates and β-enamido phosphonates. lookchem.com The catalysts generated from these ligands are often stable and not overly sensitive to air or moisture, adding to their practical utility. lookchem.com
The general synthetic approach involves the reaction of the chiral amine with a phosphine chloride in the presence of a base to neutralize the HCl byproduct. lookchem.com This modular approach allows for the synthesis of a library of ligands with varied phosphine substituents, enabling the optimization of the catalyst for a specific transformation.
Research Findings in Asymmetric Hydrogenation
Detailed studies have demonstrated the effectiveness of chiral phosphine-aminophosphine ligands, structurally related to derivatives of this compound, in Rh-catalyzed asymmetric hydrogenation reactions. The data below illustrates the high enantioselectivities achieved with a variety of functionalized phosphonate (B1237965) substrates.
| Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|
| Dimethyl (Z)-β-(benzoyloxy)-α-styrylethenephosphonate | Rh(I)-complex with (S)-phosphine-aminophosphine ligand | >99 | 96 | lookchem.com |
| Dimethyl (Z)-β-(benzoyloxy)-α-(4-methoxyphenyl)ethenephosphonate | Rh(I)-complex with (S)-phosphine-aminophosphine ligand | >99 | 95 | lookchem.com |
| Dimethyl (Z)-β-(benzoyloxy)-α-(2-naphthyl)ethenephosphonate | Rh(I)-complex with (S)-phosphine-aminophosphine ligand | >99 | 97 | lookchem.com |
| Dimethyl (Z)-β-(benzoyloxy)-α-(n-propyl)ethenephosphonate | Rh(I)-complex with (S)-phosphine-aminophosphine ligand | >99 | 95 | lookchem.com |
| Dimethyl (Z)-β-(benzoyloxy)-α-(isopropoxy)ethenephosphonate | Rh(I)-complex with (S)-phosphine-aminophosphine ligand | >99 | 94 | lookchem.com |
| Dimethyl (Z)-N-(benzyloxycarbonyl)-α-aminoethenephosphonate | Rh(I)-complex with (S)-phosphine-aminophosphine ligand | >99 | 96 | lookchem.com |
The consistently high yields and enantiomeric excesses across a range of substrates with different electronic and steric properties underscore the robustness and efficiency of catalysts derived from these chiral P,N-ligand frameworks. lookchem.com This highlights the successful transfer of chirality from the initial synthon, this compound, to the final product through the meticulously designed catalyst.
Computational and Theoretical Investigations of Ethyl R 1 Phenylethyl Amino Acetate and Its Molecular Interactions
Molecular Modeling of Conformations and Stereoelectronic Effects
Molecular modeling is a crucial tool for exploring the three-dimensional structures (conformations) that a molecule can adopt. For Ethyl (R)-[(1-Phenylethyl)amino]acetate, the molecule's flexibility arises from the rotation around several single bonds, leading to a complex potential energy surface with multiple energy minima, each corresponding to a stable conformer.
While specific computational studies detailing the conformational analysis of this compound are not widely available in the literature, general principles can be applied. The conformation would be determined by a balance of steric hindrance between the phenyl, ethyl, and acetate (B1210297) groups, and stabilizing stereoelectronic interactions, such as the interaction of the nitrogen lone pair with anti-bonding orbitals of adjacent bonds. Computational methods like Density Functional Theory (DFT) are well-suited for investigating these subtle energetic balances. nih.gov
Analysis of Chiral Recognition Mechanisms in Related Amino Acid Esters
Chiral recognition is a fundamental process in chemistry and biology where a chiral molecule selectively interacts with one enantiomer of another chiral molecule. nih.govmdpi.comnih.gov This process is vital for applications such as enantioselective separation and asymmetric catalysis. nih.govmdpi.comnih.gov Computational modeling is instrumental in elucidating the mechanisms behind chiral recognition at the molecular level. acs.orgmdpi.com
The interaction between a chiral host and a chiral guest, such as an amino acid ester, is governed by non-covalent interactions, including hydrogen bonds, van der Waals forces, and electrostatic interactions. For effective chiral discrimination, the host molecule must create a specific three-dimensional environment that allows for a more stable complex with one enantiomer over the other. This is often described by the "three-point interaction model," where at least three points of interaction are necessary for chiral discrimination. researchgate.net
Computational studies on the chiral recognition of amino acid esters by various host molecules, such as porphyrins and glucose-based receptors, have provided significant insights. nih.govmdpi.comnih.govnih.gov These studies often employ methods like DFT to optimize the geometry of the host-guest complexes and calculate their binding energies. The difference in binding energy between the complexes formed with the D- and L-enantiomers of the amino acid ester is a measure of the enantioselectivity.
For example, a study on a glucose-based crown ether for the chiral recognition of amino acid methyl esters demonstrated that binding affinities and selectivities are highly dependent on the solvent. nih.govmdpi.comnih.gov The primary interaction responsible for complex formation was identified as the interaction between the ammonium (B1175870) group of the guest and the crown ether moiety of the host. mdpi.com
Table 1: Association Constants for Complexes of a Glucose-Based Receptor with Amino Acid Methyl Esters in Different Solvents
| Amino Acid Ester | Solvent | Association Constant (Ka) for L-enantiomer (M-1) | Association Constant (Ka) for D-enantiomer (M-1) | Enantioselectivity (KaL/KaD) |
| Alanine | CDCl3 | 707 | 283 | 2.5 |
| Threonine | CDCl3 | 1050 | 450 | 2.3 |
| Valine | CDCl3 | 977 | 208 | 4.7 |
| Phenylalanine | CDCl3 + 10% DMSO-d6 | 170 | 118 | 1.4 |
Data adapted from a study on a glucose-based crown ether receptor. nih.gov
The enantioselectivity is influenced by steric factors; for instance, the larger isopropyl group of valine leads to a higher enantioselectivity compared to the smaller methyl group of alanine. nih.gov DFT calculations can further reveal the specific hydrogen bonds and steric clashes that contribute to the observed selectivity. acs.orgmdpi.com
Quantum Chemical Calculations (e.g., Density Functional Theory) for Reaction Pathways and Isomer Energies
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the mechanisms of chemical reactions and the relative energies of different isomers. jocpr.comsumitomo-chem.co.jpnih.gov DFT allows for the calculation of the electronic structure of molecules, providing insights into reaction pathways, transition states, and the thermodynamics and kinetics of chemical processes. jocpr.comsumitomo-chem.co.jpnih.gov
For reactions involving this compound, such as its synthesis or subsequent transformations, DFT can be used to map out the potential energy surface of the reaction. This involves identifying the structures of reactants, products, intermediates, and transition states. The calculated energies of these species can then be used to determine activation energies and reaction enthalpies.
A case study using DFT to investigate the synthesis of ethyl acetate from ethanoic acid and ethanol (B145695) illustrates the utility of this approach. nih.govresearchgate.net The calculations revealed the structures of intermediates and transition states along the reaction pathway and identified the rate-determining step as the nucleophilic addition of the alcohol. nih.gov
Table 2: Calculated Relative Energies for the Acid-Catalyzed Esterification of Acetic Acid and Ethanol
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | Acetic Acid + Ethanol + H+ | 0.00 |
| IM1 | Protonated Acetic Acid | -12.35 |
| TS1 | Transition state for nucleophilic attack | 5.46 |
| IM2 | Tetrahedral Intermediate | -15.78 |
| TS2 | Transition state for water elimination | 2.54 |
| IM3 | Protonated Ethyl Acetate + Water | -5.21 |
| Products | Ethyl Acetate + Water + H+ | -8.97 |
Energies are relative to the reactants and calculated using DFT. Adapted from a study on ethyl acetate synthesis. nih.gov
Similarly, DFT can be employed to study the relative energies of different isomers of a molecule. For this compound, this could include conformational isomers (conformers) or constitutional isomers. The calculations provide the relative Gibbs free energies of the isomers, allowing for the prediction of their relative populations at a given temperature. While specific DFT studies on the reaction pathways or isomer energies of this compound are not prevalent in the reviewed literature, the principles demonstrated in studies of related esters are directly applicable. jocpr.comnih.govresearchgate.net
Analytical Methodologies for Chiral Purity Assessment and Structural Elucidation
Chromatographic Techniques for Enantiomer Separation and Purity Determination
Chromatography is a cornerstone for the analytical assessment of chiral compounds like Ethyl (R)-[(1-Phenylethyl)amino]acetate. By exploiting differential interactions with a chiral stationary phase, it is possible to separate the enantiomers and accurately quantify the enantiomeric excess (e.e.).
High-Performance Liquid Chromatography (HPLC) is a primary technique for the enantioselective analysis of chiral amines and their derivatives. The separation is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamate (B1207046) derivatives (e.g., Chiralpak® and Chiralcel® columns), are widely recognized for their broad applicability in resolving a variety of racemic compounds, including amino acid esters.
For compounds structurally similar to this compound, normal-phase HPLC is often effective. A mobile phase consisting of a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol modifier (such as 2-propanol or ethanol) is commonly used. The precise ratio of these solvents is optimized to achieve baseline separation of the enantiomers. For instance, a mobile phase of hexane and 2-propanol on a Chiralpak AD-H column has been successfully used to separate analogous chiral molecules. rsc.org
Table 1: Representative HPLC Conditions for Chiral Separation of Similar Amino Acid Derivatives
| Parameter | Condition |
| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Hexane : 2-Propanol (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Note: This table represents typical conditions for separating structurally related chiral compounds; specific retention times for this compound enantiomers would require experimental determination under these exact conditions.
Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher resolution, improved sensitivity, and substantially faster analysis times. An established HPLC method for chiral separation can generally be transferred to a UPLC system to enhance performance. This transfer involves geometric scaling of the method parameters, such as flow rate and injection volume, to the smaller column dimensions. The use of UPLC is particularly advantageous for high-throughput screening and for the analysis of complex samples where high peak capacity is required.
Gas Chromatography (GC) is another powerful technique for chiral separations, especially for volatile and thermally stable compounds. While this compound can be analyzed directly, a common strategy for chiral amines and their derivatives involves derivatization prior to analysis. The parent amine, (R)-1-phenylethanamine, can be derivatized with reagents like trifluoroacetic anhydride (B1165640) to form N-trifluoroacetyl (N-TFA) derivatives, which are then separated on a chiral GC column.
Cyclodextrin-based chiral stationary phases, such as those found in Astec CHIRALDEX™ columns, are highly effective for this purpose. wiley-vch.de The choice of the specific cyclodextrin (B1172386) derivative can even influence the elution order of the enantiomers.
Table 2: Typical GC Conditions for Chiral Analysis of the Parent Amine Derivative
| Parameter | Condition |
| Column | Astec CHIRALDEX B-PM (Permethylated beta-cyclodextrin) |
| Dimensions | 30 m x 0.25 mm I.D., 0.12 µm film thickness |
| Oven Temperature | Isothermal at 130 °C |
| Carrier Gas | Helium |
| Injector Temp. | 250 °C |
| Detector | Flame Ionization Detector (FID) at 250 °C |
| Analyte Form | N-TFA derivative of 1-phenylethylamine |
The coupling of liquid chromatography with mass spectrometry (LC-MS) combines the potent separation capabilities of LC with the high sensitivity and selectivity of MS detection. For the analysis of this compound, a chiral HPLC or UPLC method can be interfaced with a mass spectrometer. This is particularly useful for analyzing samples in complex matrices or when very low detection limits are required.
A key challenge in LC-MS is the requirement for volatile mobile phases and additives to ensure compatibility with the MS ion source (e.g., electrospray ionization, ESI). Therefore, non-volatile buffers like phosphates, often used in HPLC, must be replaced with volatile alternatives such as formic acid or ammonium (B1175870) acetate (B1210297). The fragmentation pattern obtained from the mass spectrometer provides definitive structural confirmation. For this compound, mass spectral data shows characteristic fragments, with a base peak at m/z 105, corresponding to the phenylethyl cation [C₈H₉]⁺. wiley-vch.de
Table 3: GC-MS Fragmentation Data for Ethyl 2-((R)-1-phenylethylamino)acetate
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |
| 192 | 9 | [M - CH₃]⁺ |
| 134 | 16 | [M - CO₂Et]⁺ |
| 120 | 31 | [M - CH₂CO₂Et]⁺ |
| 105 | 100 | [C₈H₉]⁺ |
Data sourced from a synthesis and characterization study. wiley-vch.de The molecular ion (M⁺) at m/z 207 is noted as absent.
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. springernature.com This technique relies on the diffraction of X-rays by the ordered array of atoms in a single crystal. researchgate.net For a chiral, enantiopure compound like this compound, successful single-crystal X-ray diffraction analysis can unambiguously establish the (R) configuration at the stereocenter.
The determination of the absolute configuration is made possible by the phenomenon of anomalous dispersion (or resonant scattering). researchgate.neted.ac.uk This effect, which is more pronounced for heavier atoms, causes small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l) in the diffraction pattern of a non-centrosymmetric crystal. researchgate.net By carefully measuring these intensity differences, the absolute structure of the molecule in the crystal can be determined.
The result of this analysis is often expressed as the Flack parameter. researchgate.netcaltech.edu A Flack parameter close to zero for a given enantiomeric model indicates that the assigned absolute configuration is correct. caltech.edu Conversely, a value near one suggests that the inverted configuration is the correct one. Therefore, by obtaining a high-quality single crystal of this compound and performing a careful X-ray diffraction experiment, its absolute stereochemistry can be unequivocally confirmed. springernature.comed.ac.uk
Q & A
Q. Methodological Answer :
- Synthesis : A common approach involves the condensation of ethyl chloroacetate with (R)-1-phenylethylamine under basic conditions (e.g., sodium carbonate) in anhydrous solvents like THF or dichloromethane. Reaction monitoring via TLC (hexane/ethyl acetate 80:20) is recommended to track intermediate formation .
- Enantiomeric Purity : Use chiral catalysts (e.g., CAL-B enzyme) or chiral auxiliaries to minimize racemization. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC with chiral stationary phases (e.g., Chiralcel OD-H) ensures >98% enantiomeric excess .
Which analytical techniques are most effective for characterizing this compound?
Q. Methodological Answer :
- GC-MS : For volatile derivatives, derivatize the compound with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) and analyze using a DB-5MS column. Monitor characteristic fragments like m/z 206 (molecular ion) and m/z 91 (tropylium ion from the phenyl group) .
- Chiral HPLC : Use a Chiralcel IB or OD-H column with hexane/isopropanol (95:5) at 0.5 mL/min. Retention times for enantiomers should differ by ≥0.5 min under these conditions .
- NMR : Key signals include δ 1.2–1.4 ppm (ethyl CH3), δ 4.1–4.3 ppm (ester CH2), and δ 7.2–7.4 ppm (aromatic protons). Compare with reference spectra from structurally analogous compounds like ethyl 2-phenylacetoacetate .
Advanced Research Questions
How can researchers resolve contradictions in reported antiproliferative activity data for this compound derivatives?
Q. Methodological Answer :
- Comparative Assays : Perform standardized MTT assays on multiple cancer cell lines (e.g., MCF-7, HeLa) using purified fractions (e.g., F5 from ethyl acetate extracts) to eliminate matrix effects. IC50 values should be compared with positive controls like doxorubicin .
- Purity Verification : Use LC-MS to confirm the absence of co-eluting impurities (e.g., 2,4-bis(1-phenylethyl)-phenol) that may skew bioactivity results. Purity ≥95% is critical for reproducible data .
- Mechanistic Studies : Conduct apoptosis assays (Annexin V/PI staining) and ROS quantification to differentiate cytotoxic mechanisms from non-specific effects .
What strategies are recommended for analyzing the compound’s enantiomeric stability under varying pH and temperature conditions?
Q. Methodological Answer :
- Kinetic Resolution : Incubate the compound in buffers (pH 2–12) at 25–60°C. Monitor racemization via chiral HPLC at intervals (0, 24, 48 hrs). Use Arrhenius plots to calculate activation energy for enantiomer interconversion .
- Thermodynamic Studies : Measure ΔG° of racemization using isothermal calorimetry (ITC) or temperature-controlled NMR. Compare with structurally similar esters (e.g., ethyl lactate) to identify stabilizing functional groups .
How should researchers address discrepancies in NMR spectral data for this compound derivatives?
Q. Methodological Answer :
- Solvent and Concentration Effects : Replicate spectra in deuterated solvents (CDCl3 vs. DMSO-d6) at identical concentrations (e.g., 10 mM). Note shifts in NH protons (δ 1.9–2.1 ppm) due to hydrogen bonding .
- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, HMBC can confirm ester carbonyl (δ 170–175 ppm) coupling with adjacent CH2 groups .
- Reference Standards : Cross-validate with commercially available analogs (e.g., ethyl α-phenylacetoacetate, CAS 5413-05-8) to assign ambiguous peaks .
What methodologies are recommended for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Q. Methodological Answer :
- Molecular Docking : Use AutoDock Vina with X-ray structures of target proteins (e.g., cytochrome P450 3A4). Prioritize binding poses where the (R)-1-phenylethyl group occupies hydrophobic pockets .
- Inhibition Assays : Perform competitive inhibition assays (e.g., fluorogenic substrates for esterases) to quantify Ki values. Compare with known inhibitors like phenylmethylsulfonyl fluoride (PMSF) .
- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation. Monitor parent compound depletion via UPLC-MS/MS .
Data Contradiction Analysis
How to interpret conflicting reports on the compound’s Henry’s Law constants or gas-phase ion energetics?
Q. Methodological Answer :
- Standardized Measurements : Replicate gas-phase studies (e.g., ionization energy via photoelectron spectroscopy) using NIST-calibrated instruments. Compare with ethyl acetate data (IE = 10.01 eV) to identify systematic errors .
- Thermodynamic Validation : Cross-check Henry’s Law constants (kH) using static headspace GC. Account for temperature dependencies (e.g., d(ln kH)/d(1/T) ≈ 5300 K for similar esters) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
